

# Venlafaxine as a Tool Compound for Target Validation: A Comparative Guide

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## Compound of Interest

Compound Name: C18H23Cl2NO3

Cat. No.: B15171524

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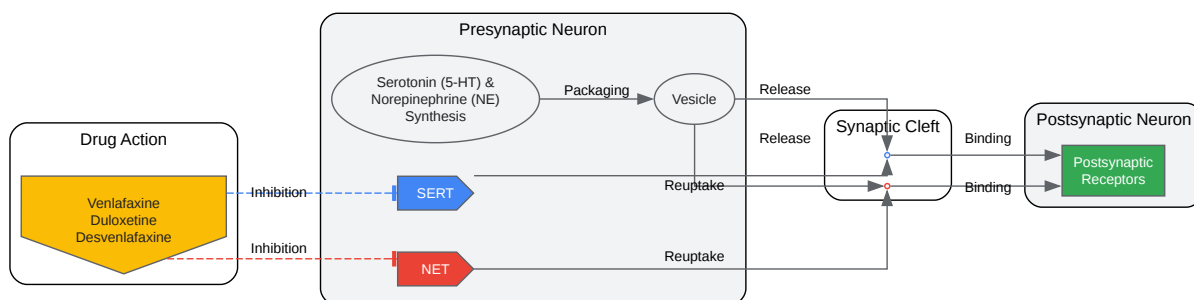
For Researchers, Scientists, and Drug Development Professionals

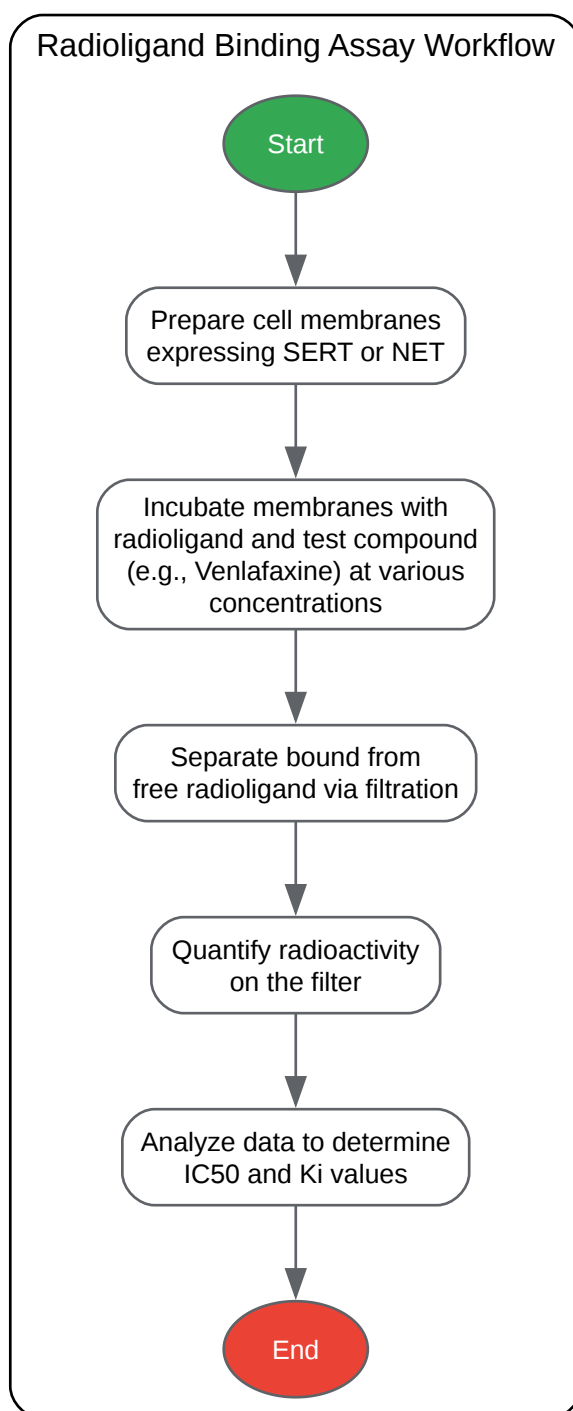
## Introduction

In the realm of neuroscience and drug discovery, the validation of biological targets is a critical step in the development of novel therapeutics. Tool compounds, which are well-characterized molecules with known mechanisms of action, are indispensable for this process. This guide provides a comprehensive comparison of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), as a tool compound for validating the serotonin transporter (SERT) and norepinephrine transporter (NET). We will objectively compare its performance with key alternatives, namely Duloxetine and Desvenlafaxine, supported by experimental data and detailed protocols.

## Mechanism of Action: Targeting Serotonin and Norepinephrine Reuptake

Venlafaxine and its comparators exert their effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters implicated in mood regulation.<sup>[1][2]</sup> By blocking SERT and NET, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.<sup>[3][4][5]</sup>





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## References

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